molecular formula C11H13NS B1511502 1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline CAS No. 145041-54-9

1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline

Cat. No.: B1511502
CAS No.: 145041-54-9
M. Wt: 191.29 g/mol
InChI Key: ZBXOVOHAUQHUKV-UHFFFAOYSA-N
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Description

1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline is a useful research compound. Its molecular formula is C11H13NS and its molecular weight is 191.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: Zhong, Y., Jia, Z., Zhou, H., Zhang, D., Li, G., & Yu, J. (2023). Comparative Analysis of Volatile Compounds from Four Radish Microgreen Cultivars Based on Ultrasonic Cell Disruption and HS-SPME/GC–MS. International Journal of Molecular Sciences, 24(19), 14988. DOI: 10.3390/ijms241914988

: Microgreens, an emerging category of edible cotyledonary leafy greens, are tender seedlings produced from the seeds of different species of vegetables, herbaceous plants, and aromatic herbs. Radish microgreens, with their short production cycle, offer unique flavor characteristics and potential health benefits. (Zhong et al., 2023)

: The ultrasonic cell disruption method efficiently extracts volatile compounds from radish microgreens, providing insights into their flavor profiles. (Zhong et al., 2023)

: Radish microgreens are generally more flavorful and nutrient-dense than sprouts, baby greens, and mature vegetables. (Zhong et al., 2023)

: Radish (Raphanus

Properties

IUPAC Name

3-methylsulfanyl-4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-13-11-10-8-3-2-7(6-8)9(10)4-5-12-11/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXOVOHAUQHUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC2=C1C3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743286
Record name 1-(Methylsulfanyl)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145041-54-9
Record name 1-(Methylsulfanyl)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Reactant of Route 2
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Reactant of Route 4
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Reactant of Route 5
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline
Reactant of Route 6
1-(Methylthio)-5,6,7,8-tetrahydro-5,8-methanoisoquinoline

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